6-Bromo-2-fluoropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H4BrFN2O2S and a molecular weight of 255.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, in general, are competitive inhibitors of bacterial dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a decrease in bacterial growth and proliferation .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth and proliferation due to its interference with folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoropyridine, followed by sulfonamidation using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-2-fluoropyridine-3-sulfonamide are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
6-Bromo-2-fluoropyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Similar in structure but lacks the sulfonamide group.
6-Bromo-3-fluoro-2-methylpyridine: Contains a methyl group instead of a sulfonamide group.
Uniqueness
6-Bromo-2-fluoropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMNNSLLSQKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.